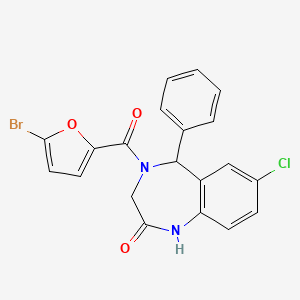

4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and various other conditions. This particular compound is of interest due to its unique structural features, which include a bromofuran moiety and a chlorophenyl group, potentially imparting distinct pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps:

Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to produce 5-bromofuran-2-carboxylic acid. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

Coupling Reaction: The bromofuran intermediate is then coupled with 7-chloro-5-phenyl-1,4-benzodiazepin-2-one. This step often employs coupling agents like 1,1’-carbonyldiimidazole (CDI) or 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

Cyclization: The final step involves cyclization to form the desired benzodiazepine structure. This can be facilitated by heating the reaction mixture under reflux conditions in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the bromofuran moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted furan derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, the compound is of interest due to its potential interactions with biological targets. Studies may focus on its binding affinity to receptors or enzymes, exploring its potential as a lead compound in drug discovery.

Medicine

In medicine, the compound’s benzodiazepine core suggests potential applications in the treatment of neurological disorders. Research may investigate its efficacy and safety as an anxiolytic or hypnotic agent.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.

Mecanismo De Acción

The mechanism of action of 4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one likely involves interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromofuran and chlorophenyl groups may contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.

Clonazepam: Known for its anticonvulsant properties.

Uniqueness

4-(5-Bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the bromofuran moiety, which is not commonly found in other benzodiazepines. This structural feature may impart distinct pharmacokinetic and pharmacodynamic properties, potentially leading to different therapeutic applications or side effect profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

The compound 4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a derivative of benzodiazepine, a class of compounds known for their psychoactive properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C18H15BrClN3O2

- Molecular Weight : 404.68 g/mol

- CAS Number : 533878-14-7

The presence of the bromofuran and chloro groups in its structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS).

Research indicates that benzodiazepines primarily act on the gamma-aminobutyric acid (GABA) receptors in the brain. The specific compound may enhance GABAergic activity, leading to anxiolytic, sedative, and anticonvulsant effects.

- GABA Receptor Modulation :

- The compound is hypothesized to bind to the GABAA receptor, increasing chloride ion influx and hyperpolarizing neuronal membranes.

- This action results in decreased neuronal excitability, which can alleviate anxiety and promote sedation.

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzodiazepines exhibit varied binding affinities to GABA receptors. A study utilizing molecular docking techniques indicated that the compound has a favorable binding affinity for COX-2 protein, suggesting anti-inflammatory properties alongside its neuroactive effects .

In Vivo Studies

Animal models have been employed to assess the anxiolytic effects of similar benzodiazepine derivatives. These studies typically involve administering the compound to rodents and evaluating behavioral changes using established tests such as the elevated plus maze and open field test.

| Study Type | Model Used | Dosage | Effect Observed |

|---|---|---|---|

| In Vivo | Rat | 10 mg/kg | Reduced anxiety-like behavior |

| In Vivo | Mouse | 5 mg/kg | Increased locomotion in open field |

Case Studies

A recent case study highlighted the compound's potential as a lead structure for developing new anxiolytic drugs. The study focused on optimizing the chemical structure to enhance potency and selectivity for GABA receptors while minimizing side effects associated with traditional benzodiazepines.

Clinical Implications

The implications of this compound's biological activity are significant for treating anxiety disorders and other CNS-related conditions. Its potential as a COX-2 inhibitor also opens avenues for research into its anti-inflammatory properties.

Propiedades

IUPAC Name |

4-(5-bromofuran-2-carbonyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrClN2O3/c21-17-9-8-16(27-17)20(26)24-11-18(25)23-15-7-6-13(22)10-14(15)19(24)12-4-2-1-3-5-12/h1-10,19H,11H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNAZEZCJVDZBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.